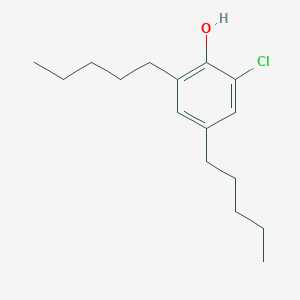

2-Chloro-4,6-dipentylphenol

Description

2-Chloro-4,6-dipentylphenol (C₁₆H₂₅ClO) is a halogenated phenolic compound characterized by a central phenol ring substituted with a chlorine atom at the 2-position and two pentyl (C₅H₁₁) groups at the 4- and 6-positions. This structural configuration confers significant hydrophobicity, making it less soluble in water but highly soluble in organic solvents. The compound is primarily utilized in industrial applications, such as antimicrobial agents and stabilizers, due to its ability to disrupt microbial cell membranes . Its synthesis typically involves Friedel-Crafts alkylation or halogenation reactions, though detailed protocols are proprietary.

Properties

CAS No. |

6319-30-8 |

|---|---|

Molecular Formula |

C16H25ClO |

Molecular Weight |

268.82 g/mol |

IUPAC Name |

2-chloro-4,6-dipentylphenol |

InChI |

InChI=1S/C16H25ClO/c1-3-5-7-9-13-11-14(10-8-6-4-2)16(18)15(17)12-13/h11-12,18H,3-10H2,1-2H3 |

InChI Key |

BWQHHRCIGWWOIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)Cl)O)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dipentylphenol typically involves the chlorination of 4,6-dipentylphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The general steps include:

Starting Material: 4,6-dipentylphenol.

Chlorination: The reaction is performed using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a solvent like dichloromethane (CH2Cl2).

Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Using large quantities of chlorinating agents and solvents.

Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dipentylphenol undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenol ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Substitution Products: Phenol derivatives with different substituents replacing the chlorine atom.

Oxidation Products: Quinones or other oxidized phenolic compounds.

Reduction Products: Dechlorinated phenol derivatives.

Scientific Research Applications

2-Chloro-4,6-dipentylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dipentylphenol involves its interaction with cellular components. The compound can:

Disrupt Cell Membranes: The hydrophobic pentyl groups allow it to integrate into lipid bilayers, disrupting membrane integrity.

Inhibit Enzymes: The phenol group can interact with and inhibit enzymes involved in cellular processes.

Generate Reactive Oxygen Species (ROS): The compound can induce oxidative stress by generating ROS, leading to cellular damage.

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Length: The pentyl groups in this compound enhance hydrophobicity compared to methyl-substituted analogues like 2-chloro-4,6-dimethylphenol .

- Halogenation vs. Amination: Chlorine substituents (electron-withdrawing) increase acidity, whereas amino groups (electron-donating) reduce it. For example, 2,4,6-Trichlorophenol (pKa ~6.0) is more acidic than 2-Amino-4,6-dichlorophenol (pKa ~8.5) .

Physico-Chemical Properties

Key Findings :

- 2,4,6-Trichlorophenol’s higher water solubility (~800 mg/L) correlates with its polar chlorine substituents, making it more mobile in aquatic environments .

Environmental Behavior and Persistence

- Persistence: Long alkyl chains in this compound may prolong environmental persistence in lipid-rich matrices, whereas 2,4,6-Trichlorophenol degrades faster via photolysis or microbial action .

- Bioaccumulation: The compound’s predicted bioaccumulation factor (BCF >5,000) exceeds that of 2,4,6-Trichlorophenol (BCF ~100) due to its hydrophobicity .

Toxicity and Regulatory Considerations

Key Insights :

- 2,4,6-Trichlorophenol is classified as a Category 2 carcinogen, while Pentachlorophenol is a known endocrine disruptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.